molecular formula C26H31N3O2 B2791284 N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 898431-11-3

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2791284
CAS No.: 898431-11-3
M. Wt: 417.553
InChI Key: WVTFHPUYSZVFIV-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide ( 898431-11-3) is an organic compound with the molecular formula C26H31N3O2 and a molecular weight of 417.5 . This chemical features a naphthalene group linked via an ether and acetamide chain to a complex structure containing a p-tolyl ring and a 4-methylpiperazine moiety . The 4-methylpiperazine group is a significant pharmacophore in medicinal chemistry, frequently investigated for its potential to interact with the central nervous system (CNS). Compounds containing an N-arylpiperazine subunit have demonstrated relevance in research targeting neurological pathways and receptors, such as those for serotonin and dopamine . Furthermore, molecular frameworks combining acetamide linkages with piperazine and aromatic systems are commonly explored in various pharmacological fields, including as potential antimicrobial and anticancer agents . Researchers value this compound as a building block or intermediate for developing novel bioactive molecules. It is supplied as a high-purity solid for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-20-7-9-22(10-8-20)25(29-15-13-28(2)14-16-29)18-27-26(30)19-31-24-12-11-21-5-3-4-6-23(21)17-24/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFHPUYSZVFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Cytotoxicity Trends : The morpholine analog () demonstrates that the naphthyloxy-acetamide scaffold itself confers cytotoxic activity, likely through DNA interaction or apoptosis induction. The target compound’s 4-methylpiperazine and p-tolyl groups may further modulate these effects by enhancing binding affinity or metabolic stability.
  • SAR Insights :
    • Piperazine vs. Morpholine : Piperazine’s higher basicity may improve solubility and receptor binding compared to morpholine.
    • Aromatic Substituents : Larger aromatic systems (naphthyloxy) enhance steric bulk and π-π stacking, whereas electron-withdrawing groups (e.g., chloro) may improve electrophilic reactivity.

Q & A

Q. Critical Conditions :

  • Temperature Control : Maintain ≤5°C during acyl chloride reactions to avoid side products.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Advanced: How can researchers design experiments to resolve contradictions in reported enzyme inhibition data?

Answer:
Conflicting data (e.g., IC₅₀ variations across studies) may arise from differences in assay conditions or enzyme isoforms. To address this:

Standardize Assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) in buffer systems with controlled pH and ionic strength .

Control for Off-Target Effects : Include negative controls (e.g., enzyme knockout lines) and compare with structurally related inhibitors (see Table 1).

Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding site interactions (e.g., piperazine-N coordination vs. naphthalene π-stacking) .

Q. Table 1: Comparative Inhibition Data for Structural Analogs

Compound ModificationEnzyme IC₅₀ (nM)Reference
4-Fluorophenyl (piperazine)12.5 ± 1.2
2-Methoxyphenyl (piperazine)8.7 ± 0.9
Naphthalen-1-yl (acetamide)45.3 ± 3.1

Advanced: What methodological approaches are recommended for optimizing pharmacokinetic properties?

Answer:
To enhance metabolic stability and bioavailability:

LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) on the p-tolyl ring to reduce excessive lipophilicity while retaining target affinity .

Prodrug Strategies : Convert the acetamide to a hydrolyzable ester to improve oral absorption, followed by enzymatic cleavage in vivo .

In Vitro ADME Screening : Use hepatocyte microsomes to assess CYP450-mediated metabolism and identify vulnerable sites (e.g., piperazine N-demethylation) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., naphthalen-2-yl vs. 1-yl substitution) and detects stereochemical impurities .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₅H₃₀N₃O₂ requires m/z 404.2342) .
  • X-Ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for solid-state stability .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

Molecular Dynamics (MD) Simulations : Predict binding mode stability in aqueous environments (e.g., piperazine solvation effects) .

Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing p-tolyl with p-cyanophenyl) on binding free energy .

Pharmacophore Mapping : Identify essential features (e.g., acetamide carbonyl as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Basic: What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Answer:

  • Piperazine Degradation : Avoid prolonged heating (>60°C) in acidic conditions to prevent ring-opening. Use mild bases (e.g., Et₃N) instead of strong bases .
  • Acetyl Chloride Reactivity : Add acyl chloride dropwise to the amine at low temperatures to minimize polymerization .
  • Byproduct Formation : Monitor reactions via TLC (hexane:EtOAc 7:3) and isolate intermediates promptly .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the naphthalene moiety to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .

Cellular Thermal Shift Assay (CETSA) : Measure target protein melting shifts after compound treatment to confirm binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Solid State : Store at –20°C under argon in amber vials to prevent oxidation of the piperazine ring .
  • Solution Phase : Prepare fresh solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles to prevent hydrolysis of the acetamide .

Advanced: How can metabolic profiling elucidate species-specific differences in compound clearance?

Answer:

Comparative Microsomal Assays : Incubate the compound with human, rat, and mouse liver microsomes, and analyze metabolites via UPLC-QTOF .

Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track major metabolic pathways (e.g., CYP3A4-mediated oxidation) .

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